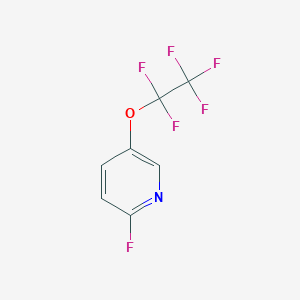

2-Fluoro-5-(1,1,2,2,2-pentafluoroethoxy)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Fluoro-5-(1,1,2,2,2-pentafluoroethoxy)pyridine is a chemical compound with the CAS Number: 2287270-59-9 . It has a molecular weight of 231.1 . The IUPAC name for this compound is 2-fluoro-5-(perfluoroethoxy)pyridine . The compound is in liquid form .

Synthesis Analysis

The synthesis of fluorinated compounds like this compound has been a topic of interest for many researchers . One of the methods used for the synthesis of fluorinated pyridines involves the use of N-Fluoropyridinium salts . These salts can be prepared in good yields by the reaction of the corresponding pyridine with F2/N2 in the presence of a strong acid .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3F6NO/c8-5-2-1-4(3-14-5)15-7(12,13)6(9,10)11/h1-3H . The InChI key is LKSCEIVOTVOCGP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a liquid . It has a molecular weight of 231.1 . The compound is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Carboxylic Acid Deoxyfluorination and Amide Bond Formation

Pentafluoropyridine (PFP), a commercially available reagent, has been utilized in the deoxyfluorination of carboxylic acids to acyl fluorides under mild conditions. This process facilitates one-pot amide bond formation via in situ generation of acyl fluorides, offering an efficient pathway to synthesize amides with yields up to 94% (Brittain & Cobb, 2021).

Modular Synthesis of Polysubstituted and Fused Pyridines

A one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction sequence initiated by a 2-fluoro-1,3-dicarbonyl compound has been developed for the regioselective synthesis of di-, tri-, tetra-, and pentasubstituted pyridines as well as fused pyridines, without the need for transition-metal catalysts (Song et al., 2016).

Fluorination of 2-Acylpyrroles and Synthesis of Fluorohymenidin

The fluorination of mono- and dibrominated 2-acylpyrroles under microwave conditions using Selectfluor leads to the selective introduction of fluorine into the pyrrole ring. This methodology enabled the synthesis of fluorohymenidin, marking the creation of the first fluorinated pyrrole-imidazole alkaloid (Troegel & Lindel, 2012).

Novel Synthesis of Fluorine-Containing Pyridine Derivatives

A study presents the regioselective preparation of fluorine-containing pentasubstituted pyridine derivatives via intermolecular cyclization, followed by intramolecular skeletal transformation. This approach yields complex fluorinated structures efficiently (Suzuki et al., 2007).

Safety and Hazards

The safety information for 2-Fluoro-5-(1,1,2,2,2-pentafluoroethoxy)pyridine includes several hazard statements such as H226, H302, H312, H315, H319, H332, and H335 . The precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

Eigenschaften

IUPAC Name |

2-fluoro-5-(1,1,2,2,2-pentafluoroethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F6NO/c8-5-2-1-4(3-14-5)15-7(12,13)6(9,10)11/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSCEIVOTVOCGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1OC(C(F)(F)F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F6NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![12-(4-Chlorobenzenesulfonyl)-6-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2724294.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2724304.png)

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2724305.png)

![3-(3-Oxo-3-phenylpropyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2724309.png)

methanone](/img/structure/B2724314.png)

![2-Chloro-N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]acetamide](/img/structure/B2724317.png)